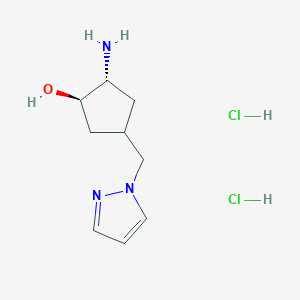

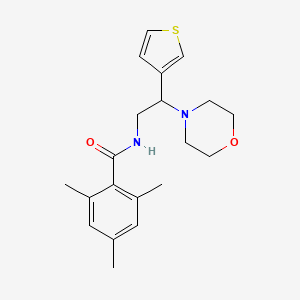

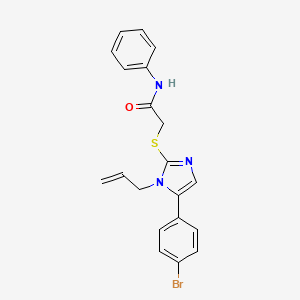

![molecular formula C25H30N4O3S B2521236 (E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide CAS No. 1322028-17-0](/img/structure/B2521236.png)

(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available literature, imidazoles in general are known to be key components in many functional molecules and are utilized in a diverse range of applications .Scientific Research Applications

Chemical and Biological Properties

(E)-N,N-dibutyl-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzenesulfonamide is a compound with a complex structure involving a benzimidazole ring. Benzimidazole and its derivatives, like this compound, are known to have a wide range of pharmacological activities. The compound's structure is related to benzimidazole derivatives, which are known for their significant role in medicinal chemistry. These derivatives exhibit a variety of biological activities, such as antimicrobial, antiviral, antidiabetic, anticancer, anti-inflammatory, and proton pump inhibitory effects, making them crucial in the medical sector (Vasuki et al., 2021). Furthermore, modifications in the composition of these benzimidazole derivatives have been beneficial in developing new therapeutic agents with increased efficacy and reduced toxicity.

Pharmaceutical and Therapeutic Potential

The therapeutic potential of benzimidazole is well-documented. As a core structure in many biologically active compounds, it is involved in creating drugs targeting various diseases. A comprehensive review highlighted that the benzimidazole nucleus is present in several groups of biological agents like antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulants, as well as depressants. This underlines its importance in the development of novel therapeutic agents, indicating the vast potential of this compound in medicinal chemistry (Babbar et al., 2020).

Implications in CNS Drug Development

Compounds with a benzimidazole structure are not only limited to antimicrobial or anticancer properties but also play a significant role in the development of central nervous system (CNS) acting drugs. Literature indicates that modifications and synthesis of benzimidazole, along with other azole groups, can lead to the development of more potent CNS drugs. This is particularly important due to the rising incidence of challenging new CNS diseases, emphasizing the relevance of this compound's core structure in synthesizing potent CNS drugs (Saganuwan, 2020).

Properties

IUPAC Name |

N,N-dibutyl-4-[(Z)-2-cyano-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O3S/c1-4-6-16-29(17-7-5-2)33(31,32)20-14-12-19(13-15-20)24(30)21(18-26)25-27-22-10-8-9-11-23(22)28(25)3/h8-15,30H,4-7,16-17H2,1-3H3/b24-21- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDFUTDUWVPNHT-FLFQWRMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2C)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

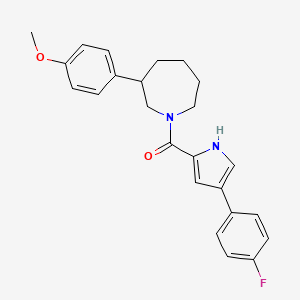

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)

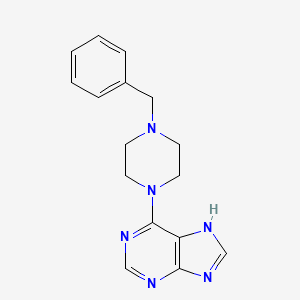

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)

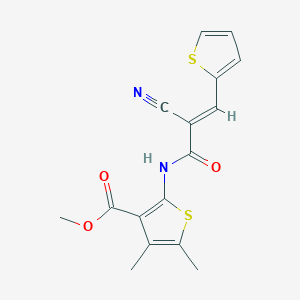

![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2521176.png)